molecular formula C10H19NO3 B14064667 (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid

(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid

Cat. No.: B14064667
M. Wt: 201.26 g/mol
InChI Key: AHQFCPOIMVMDEZ-VSXNJVAHSA-N
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Description

(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid is a complex organic compound with a unique stereochemistry. This compound is characterized by its multiple chiral centers and a double bond in the E-configuration. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. Common synthetic routes may include:

    Aldol Condensation: This step involves the formation of the carbon backbone with the desired stereochemistry.

    Reduction and Oxidation Reactions: These reactions are used to introduce hydroxyl and amino groups at specific positions.

    Protecting Group Strategies: Protecting groups are often used to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.

Scientific Research Applications

(2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid: shares similarities with other amino acids and hydroxy acids, such as:

Uniqueness

The uniqueness of this compound lies in its complex stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(E,2S,3R,4S)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid

InChI

InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8-,9+/m0/s1

InChI Key

AHQFCPOIMVMDEZ-VSXNJVAHSA-N

Isomeric SMILES

C/C=C/C[C@H](C)[C@H]([C@@H](C(=O)O)NC)O

Canonical SMILES

CC=CCC(C)C(C(C(=O)O)NC)O

Origin of Product

United States

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